Scutebata F

Übersicht

Beschreibung

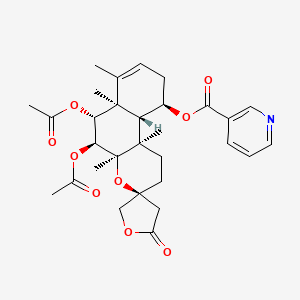

Scutebata F is a compound derived from the herbs of Scutellaria barbata D.Don . It is a type of Diterpenoids and has a molecular formula of C30H37NO9 . The compound is a powder and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Molecular Structure Analysis

Scutebata F has a molecular weight of 555.6 g/mol . The molecule contains a total of 81 bonds, including 44 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .Physical And Chemical Properties Analysis

Scutebata F is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 555.6 g/mol and a molecular formula of C30H37NO9 .Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities Against Cancer Cell Lines : Compounds isolated from Scutellaria barbata, including scutebata A, B, C, and P, have demonstrated cytotoxic activities against various human cancer cell lines, such as colon cancer, breast cancer, and liver cancer. These compounds are found to inhibit cancer cell growth and induce apoptosis in cancer cells (Wang et al., 2018).

Inhibitory Effects on Colon Cancer : A chemically standardized extract from Scutellaria barbata has shown inhibitory effects on human colon cancer cell lines, suggesting potential applications in colon cancer treatment (Goh et al., 2005).

Anticancer Activity and Mechanism of Action : Studies have revealed that extracts of Scutellaria barbata possess significant anticancer activities, influencing cell cycle control and inducing cell apoptosis. This includes effects on lung cancer, digestive system cancers, and breast cancer (Yin et al., 2004).

Antimicrobial and Wound Healing Applications : Beyond its anticancer properties, Scutellaria barbata has been used in the synthesis of silver nanoparticles, which have shown antimicrobial properties and potential for wound healing applications (Veeraraghavan et al., 2021).

Antioxidant Activity : Polysaccharides extracted from Scutellaria barbata have demonstrated antioxidant activities, providing a scientific basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).

Wirkmechanismus

Target of Action

Scutebata F, a neo-clerodane diterpenoid, is derived from the Scutellaria barbata plant Similar compounds from scutellaria barbata, such as scutebarbatine a, have been shown to target pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . These proteins play a crucial role in preventing cell death, particularly in cancer cells .

Mode of Action

Scutebarbatine a, a related compound, has been found to induce dose-dependent apoptosis, specifically in cancer cells . It achieves this by down-regulating pro-survival proteins, effectively “releasing the molecular brakes” on apoptosis in cancer cells

Biochemical Pathways

In particular, it may influence the pathways involving the Inhibitors of Apoptosis (IAPs) and IAP regulating proteins .

Result of Action

Based on the effects of similar compounds, it’s plausible that scutebata f may induce apoptosis in cancer cells . This could potentially lead to a reduction in tumor size and improved outcomes for cancer patients.

Eigenschaften

IUPAC Name |

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJGRPGPCIYGRC-LZUUMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316848 | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutebata F | |

CAS RN |

1207181-62-1 | |

| Record name | Scutebarbatine F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aziridinecarboxylicacid,3-(1,2-dihydroxyethyl)-,[2alpha,3alpha(R*)]-(9CI)](/img/no-structure.png)